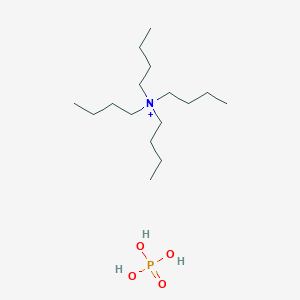
phosphoric acid;tetrabutylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid;tetrabutylazanium is a compound that combines phosphoric acid with tetrabutylazanium. Tetrabutylazanium is a quaternary ammonium ion, often used in phase-transfer catalysis . The combination of these two components results in a compound with unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid;tetrabutylazanium typically involves the reaction of phosphoric acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
H3PO4+N(C4H9)4OH→N(C4H9)4H2PO4
Industrial Production Methods
Industrial production of phosphoric acid involves the wet process, where phosphate rock is treated with sulfuric acid to produce phosphoric acid and calcium sulfate (gypsum) as a by-product . Tetrabutylazanium compounds are typically synthesized through quaternization reactions involving tertiary amines and alkyl halides .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid;tetrabutylazanium can undergo various chemical reactions, including:
Oxidation: Phosphoric acid can be oxidized to form higher oxidation state compounds.
Reduction: Phosphoric acid can be reduced to form lower oxidation state compounds.
Substitution: The tetrabutylazanium ion can participate in substitution reactions, where one of its butyl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state phosphorus compounds, while substitution reactions may yield various substituted tetrabutylazanium derivatives .
Aplicaciones Científicas De Investigación
Phosphoric acid;tetrabutylazanium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including phase-transfer catalysis.
Biology: Employed in the preparation of biological buffers and reagents.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fertilizers, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid;tetrabutylazanium involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture . The tetrabutylazanium ion enhances the solubility of reactants in the organic phase, thereby increasing the reaction rate and yield. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Phosphoric acid;tetrabutylazanium can be compared with other similar compounds, such as:
Phosphoric acid;tetramethylazanium: Similar in structure but with methyl groups instead of butyl groups.
Phosphoric acid;tetraethylazanium: Similar in structure but with ethyl groups instead of butyl groups.
Phosphoric acid;tetrapropylazanium: Similar in structure but with propyl groups instead of butyl groups.
The uniqueness of this compound lies in its specific combination of phosphoric acid and tetrabutylazanium, which imparts distinct properties and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H39NO4P+ |
|---|---|
Peso molecular |
340.46 g/mol |
Nombre IUPAC |
phosphoric acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1; |
Clave InChI |
ARRNBPCNZJXHRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine](/img/structure/B11937051.png)

![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)








![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)
